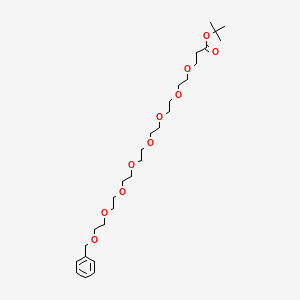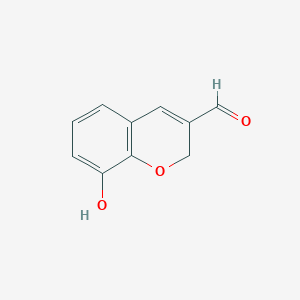
Benzyl-PEG8-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG8-t-butyl ester is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras). The compound is known for its role in facilitating the degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system. The molecular formula of this compound is C28H48O10, and it has a molecular weight of 544.66 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-PEG8-t-butyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol and benzyl alcohol derivatives. The synthesis typically involves the esterification of benzyl alcohol with PEG derivatives under controlled conditions. Common reagents used in the synthesis include catalysts like tetrabutylammonium iodide (TBAI) and oxidants such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using advanced equipment and techniques to ensure consistency and reproducibility. The compound is typically stored at 2-8°C to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG8-t-butyl ester undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Esterification: Catalyzed by TBAI and oxidants like H2O2 or TBHP.
Oxidation: Typically involves oxidizing agents such as H2O2.
Substitution: Often facilitated by catalysts and specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various PEG derivatives and benzyl esters, which are used in the synthesis of PROTACs and other related compounds .
Aplicaciones Científicas De Investigación
Benzyl-PEG8-t-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in targeted therapy drugs, particularly in cancer research.
Industry: Utilized in the production of various PEG derivatives and related compounds
Mecanismo De Acción
Benzyl-PEG8-t-butyl ester functions as a PROTAC linker, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins, making it a valuable tool in targeted therapy .
Comparación Con Compuestos Similares
Benzyl-PEG8-t-butyl ester is unique due to its specific structure and function as a PROTAC linker. Similar compounds include other PEG-based PROTAC linkers, such as:
- Benzyl-PEG4-t-butyl ester
- Benzyl-PEG6-t-butyl ester
- Benzyl-PEG12-t-butyl ester
These compounds share similar properties and applications but differ in the length of the PEG chain, which can influence their solubility, stability, and overall effectiveness in various applications .
Propiedades
Fórmula molecular |
C28H48O10 |
|---|---|
Peso molecular |
544.7 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H48O10/c1-28(2,3)38-27(29)9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-7-5-4-6-8-26/h4-8H,9-25H2,1-3H3 |
Clave InChI |
ZRYJMJBUOATUBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide](/img/structure/B11931749.png)
![1,4-bis[(4E)-5-(3,4,5-trimethoxyphenyl)pent-4-en-1-yl]-1,4-diazepane dihydrochloride](/img/structure/B11931750.png)
![4-Amino-1-[5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B11931752.png)
![3-[(9Z,19Z,21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B11931758.png)
![3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B11931763.png)
![3-[2-[2-[2-[2-[6-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B11931769.png)
![methyl (1R,9R,10S,11R,12R)-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-14-methyl-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B11931774.png)



![(3R)-3-amino-4-[[(2R)-2-amino-4-sulfobutyl]disulfanyl]butane-1-sulfonic acid](/img/structure/B11931796.png)
![2-(3,4-dichlorophenyl)-N-methyl-N-(7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl)acetamide;methanesulfonic acid](/img/structure/B11931808.png)
